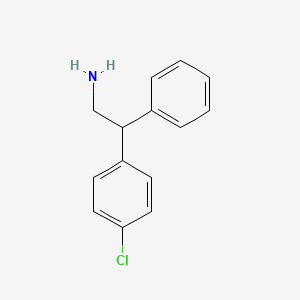

2-(4-Chloro-phenyl)-2-phenyl-ethylamine

Description

2-(4-Chloro-phenyl)-2-phenyl-ethylamine is a substituted ethylamine derivative featuring two aromatic rings: one phenyl group and one 4-chlorophenyl group attached to the ethylamine backbone.

The compound’s molecular formula is inferred as C₁₄H₁₄ClN, with a molecular weight of 231.73 g/mol (calculated). Its synthesis likely involves alkylation or condensation reactions, similar to methods used for related chlorinated ethylamines .

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-phenylethanamine |

InChI |

InChI=1S/C14H14ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

InChI Key |

PNKKPFLBOWGVSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| 2-(4-Chloro-phenyl)-2-phenyl-ethylamine* | C₁₄H₁₄ClN | 231.73 (calculated) | N/A | Two phenyl groups (one 4-Cl) |

| 4-Chlorophenethylamine | C₈H₁₀ClN | 155.62 | 156-41-2 | Single 4-Cl phenyl + ethylamine |

| 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine | C₁₄H₁₄FNO₂S | 279.33 | 927990-05-4 | 4-Fluoro-sulfonyl group |

| (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine HCl | C₈H₈ClF₃N·HCl | 258.62 | 1213074-03-3 | Trifluoromethyl group on ethyl chain |

| 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine | C₁₈H₂₂ClN | 287.83 | 445403-95-2 | tert-Butyl and 4-Cl phenyl groups |

*Inferred data due to lack of direct evidence.

Key Observations:

- Substituent Effects: Chlorine vs. Sulfonyl and Trifluoro Groups: These substituents introduce polar or electron-deficient regions, altering reactivity. For example, the sulfonyl group in 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine increases acidity (pKa ~6.11) , while trifluoro derivatives may improve metabolic stability in pharmaceuticals . Steric Effects: The tert-butyl group in 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine adds steric hindrance, likely reducing enzymatic degradation .

Pharmacological and Industrial Relevance

- 4-Chlorophenethylamine: A precursor in synthesizing antipsychotics or antidepressants due to its monoamine-like structure .

- Sulfonyl and Piperazine Derivatives : Used in kinase inhibitors or antimicrobial agents, leveraging their electron-deficient aromatic systems .

- Trifluoro Analogs : Often employed in fluorinated drug candidates (e.g., SSRIs) to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.